BPR1K871 BPR1K871 BPR1K871 is a potent and selective FLT3/AURKA inhibitor with IC50 = 19/22 nM. BPR1K871 showed potent anti-proliferative activities in MOLM-13 and MV4-11 AML cells (EC50 ~ 5 nM). Moreover, kinase profiling and cell-line profiling revealed BPR1K871 to be a potential multi-kinase inhibitor. Functional studies using western blot and DNA content analysis in MV4-11 and HCT-116 cell lines revealed FLT3 and AURKA/B target modulation inside the cells. In vivo efficacy in AML xenograft models (MOLM-13 and MV4-11), as well as in solid tumor models (COLO205 and Mia-PaCa2), led to the selection of BPR1K871 as a preclinical development candidate for anti-cancer therapy. Further detailed studies could help to investigate the full potential of BPR1K871 as a multi-kinase inhibitor.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1558464
InChI: InChI=1S/C25H28ClN7O2S/c1-33(2)11-4-12-35-19-7-8-21-22(14-19)29-16-30-23(21)27-10-9-20-15-28-25(36-20)32-24(34)31-18-6-3-5-17(26)13-18/h3,5-8,13-16H,4,9-12H2,1-2H3,(H,27,29,30)(H2,28,31,32,34)
SMILES: CN(C)CCCOC1=CC=C2C(N=CN=C2NCCC3=CN=C(NC(NC4=CC(Cl)=CC=C4)=O)S3)=C1
Molecular Formula: C25H28ClN7O2S
Molecular Weight: 526.056

BPR1K871

CAS No.:

Cat. No.: VC1558464

Molecular Formula: C25H28ClN7O2S

Molecular Weight: 526.056

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

BPR1K871 -

Specification

Molecular Formula C25H28ClN7O2S
Molecular Weight 526.056
IUPAC Name 1-(3-chlorophenyl)-3-(5-(2-((7-(3-(dimethylamino)propoxy)quinazolin-4-yl)amino)ethyl)thiazol-2-yl)urea
Standard InChI InChI=1S/C25H28ClN7O2S/c1-33(2)11-4-12-35-19-7-8-21-22(14-19)29-16-30-23(21)27-10-9-20-15-28-25(36-20)32-24(34)31-18-6-3-5-17(26)13-18/h3,5-8,13-16H,4,9-12H2,1-2H3,(H,27,29,30)(H2,28,31,32,34)
Standard InChI Key MMVLETOTGHDVPQ-UHFFFAOYSA-N
SMILES CN(C)CCCOC1=CC=C2C(N=CN=C2NCCC3=CN=C(NC(NC4=CC(Cl)=CC=C4)=O)S3)=C1
Appearance Solid powder

Introduction

Chemical Properties and Structure

BPR1K871 possesses a quinazoline core structure with specific modifications that enhance its biological activity and pharmacological properties. The compound has a molecular weight of 526.05 and is identified by CAS number 2443767-35-7 . Its molecular formula is recorded as FLT, though this appears to be an abbreviation rather than a complete formula .

The structural design of BPR1K871 incorporates key features that contribute to its potent kinase inhibition profile. The compound contains a substituted thiazoline side chain that enhances its biological activity, and its quinazoline core contains specific substitutions at the 6- and 7-positions that are critical for its dual FLT3/AURKA inhibitory activity . Structure-activity relationship studies revealed that removal of methoxy groups from these positions resulted in decreased FLT3 inhibition (over 10-fold) and AURKA inhibition (3-fold) .

Researchers conducted extensive exploration of substitutions on the terminal phenyl ring of the urea side chain, which allowed for fine-tuning of the compound's kinase selectivity profile . This detailed structural optimization resulted in the identification of BPR1K871 with an ionizable amino solubilizing group, which contributed to its improved physicochemical properties compared to earlier lead compounds .

Pharmacological Profile

Kinase Inhibition

BPR1K871 demonstrates a well-characterized profile of kinase inhibition, with particular potency against FLT3 and AURKA. The detailed kinase inhibition data is summarized in Table 1.

Table 1: Primary Kinase Inhibition Profile of BPR1K871

KinaseIC50 (nM)Selectivity
FLT319Primary target
AURKA22Primary target
AURKB13Additional target

The structure-activity relationship studies conducted during the development of BPR1K871 allowed researchers to fine-tune its kinase selectivity profile, resulting in a compound with balanced inhibition of both FLT3 and AURKA . This is particularly significant as other compounds in the series showed varying degrees of selectivity, with some being 100-fold selective for AURKA over FLT3 (compounds 5 and 7) and others being 30-fold selective for FLT3 over AURKA (compound 13) .

The broader kinase profiling revealed BPR1K871 as a multi-kinase inhibitor, affecting numerous therapeutically relevant kinases beyond its primary targets . This extended kinase inhibition profile contributes to its efficacy against a range of cancer types but was carefully optimized to maintain a favorable safety profile.

Cellular Activities

BPR1K871 demonstrates potent anti-proliferative effects across multiple cancer cell lines, with particular efficacy in acute myeloid leukemia cells. The cellular activity data is summarized in Table 2.

Table 2: Anti-proliferative Activity of BPR1K871 in Cancer Cell Lines

Cell LineCancer TypeEC50 (nM)
MOLM-13AML~5
MV4-11AML~5
COLO205Colorectal<100
Mia-PaCa2Pancreatic<100

The compound shows exceptional potency in AML cell lines MOLM-13 and MV4-11, with EC50 values of approximately 5 nM . This potent activity in AML cell lines is consistent with the compound's strong inhibition of FLT3, which is frequently mutated or overexpressed in AML .

Beyond hematological malignancies, BPR1K871 also demonstrates significant activity against solid tumor cell lines, including COLO205 (colorectal cancer) and Mia-PaCa2 (pancreatic cancer), with EC50 values below 100 nM . This broader spectrum of activity highlights the advantage of its multi-kinase inhibition profile and suggests potential applications beyond AML.

Preclinical Studies

In Vitro Studies

In vitro studies with BPR1K871 have demonstrated its potent activity and specific mechanisms of action. Functional studies using western blot analysis confirmed target engagement, showing modulation of phosphorylation states of FLT3 and AURKA/B in cancer cell lines . DNA content analysis further validated the compound's mechanism of action, revealing cell cycle effects consistent with Aurora kinase inhibition .

The compound has also shown activity against several clinically relevant mutant forms of its target kinases, further highlighting its therapeutic potential . This is particularly important for FLT3 inhibitors, as FLT3 mutations are common in AML and can confer resistance to other therapeutic agents.

Interaction studies demonstrated that BPR1K871 binds effectively to the active sites of various kinases, forming crucial hydrogen bonds and hydrophobic interactions that enhance its inhibitory potency . These molecular interactions are essential for maintaining the compound's structural integrity and biological activity in cellular environments.

Therapeutic Applications

BPR1K871 has been primarily developed for the treatment of acute myeloid leukemia, particularly cases involving FLT3 mutations or overexpression . The compound's potent inhibition of FLT3 makes it especially relevant for this application, as FLT3 mutations are associated with poor prognosis in AML.

Beyond AML, BPR1K871's broad anti-cancer activity suggests potential applications in various solid tumors, with particular promise shown in colorectal and pancreatic cancer models . The multi-kinase inhibition profile of the compound may provide advantages in addressing the complex signaling networks driving these difficult-to-treat cancer types.

The dual FLT3/AURKA inhibition mechanism of BPR1K871 may also offer benefits in overcoming resistance mechanisms that can develop with single-target kinase inhibitors . This dual targeting approach has the potential to delay or prevent the emergence of resistance, which is a common challenge in cancer therapy.

Ongoing research aims to explore the compound's efficacy in clinical settings and potential combination therapies with other anticancer agents . These studies will help to define the optimal therapeutic applications and treatment regimens for BPR1K871.

Development Status

BPR1K871 has been selected as a preclinical development candidate for anti-cancer therapy based on its promising pharmacological profile and in vivo efficacy data . The compound is currently in preclinical development, with further studies being conducted to fully characterize its pharmacokinetic properties, toxicology profile, and optimal dosing regimens.

The development of BPR1K871 represents a significant advancement in multi-kinase inhibitor design for cancer therapy. Its rational design, based on detailed structure-activity relationship studies, has resulted in a compound with a balanced profile of kinase inhibition and favorable drug-like properties .

Further detailed studies are being conducted to investigate the full potential of BPR1K871 as a multi-kinase inhibitor and to advance it toward clinical trials . These studies will help to define the compound's place in the cancer treatment landscape and identify the patient populations most likely to benefit from this therapeutic approach.

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